molecular formula C15H15F2N3O3 B2898300 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid CAS No. 1775315-96-2

4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B2898300
CAS No.: 1775315-96-2
M. Wt: 323.3
InChI Key: VVKVNNCKBYXRPZ-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a difluorophenyl group, a methoxypropylamino group, and a carboxylic acid group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common approach is the condensation of 3,5-difluoroaniline with a suitable pyrimidine precursor under controlled conditions The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Difluorophenyl)-2-aminopyrimidine
  • 4-(3,5-Difluorophenyl)-2-(methylamino)pyrimidine
  • 4-(3,5-Difluorophenyl)-2-(ethylamino)pyrimidine

Uniqueness

4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of the methoxypropylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its solubility and stability compared to similar compounds.

Properties

IUPAC Name

4-(3,5-difluorophenyl)-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O3/c1-23-4-2-3-18-15-19-8-12(14(21)22)13(20-15)9-5-10(16)7-11(17)6-9/h5-8H,2-4H2,1H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKVNNCKBYXRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=C(C(=N1)C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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